molecular formula C18H14ClNO B3171419 2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline CAS No. 946682-38-8

2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline

Cat. No.: B3171419
CAS No.: 946682-38-8
M. Wt: 295.8 g/mol
InChI Key: BBSINBVQECNRGD-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline is a substituted aniline derivative featuring a biphenyl-4-yloxy group at the 2-position and a chlorine atom at the 3-position of the aromatic amine ring. This compound is structurally characterized by its planar biphenyl system, which imparts unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(4-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-16-7-4-8-17(20)18(16)21-15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSINBVQECNRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether.

    Introduction of the Chloroaniline Group:

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline with compounds sharing structural motifs such as biphenyl backbones, halogen substituents, or amino groups.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
This compound 2-(Biphenyl-4-yloxy), 3-Cl, 1-NH₂ ~295.7 (calculated) Potential intermediate for ligands or pharmaceuticals
2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) 2,2'-diphenylphosphino groups 578.5 Ligand for transition-metal catalysis (e.g., Suzuki coupling)
Bitertanol Biphenyl-4-yloxy, triazole-ethanol 337.8 Fungicide (controls black sigatoka in bananas)
2-(Di-t-butylphosphino)biphenyl (JohnPhos) 2-di-t-butylphosphino group 354.4 Bulky ligand for Buchwald-Hartwig amination
2-Dicyclohexylphosphino)biphenyl 2-dicyclohexylphosphino group 396.5 Ligand for palladium-catalyzed reactions

Key Findings:

Electronic and Steric Effects :

  • Unlike phosphine-containing analogs (e.g., BIPHEP, JohnPhos), this compound lacks electron-rich phosphorus atoms. Its reactivity is instead influenced by the electron-withdrawing chlorine and the biphenyl system’s conjugation .
  • The biphenyl-4-yloxy group provides steric bulk comparable to tBuDavePhos (CAS 224311-49-3), but the absence of a phosphine moiety limits its utility in metal coordination .

Functional Group Diversity: Bitertanol shares the biphenyl-4-yloxy group but incorporates a triazole-ethanol moiety, enabling antifungal activity via sterol biosynthesis inhibition. In contrast, the aniline and chloro groups in the target compound may favor nucleophilic substitution or diazotization reactions .

Synthetic Applications :

  • Phosphine ligands like JohnPhos and DavePhos are critical in cross-coupling reactions, whereas the target compound’s aniline group could serve as a precursor for dyes or drug candidates (e.g., via Sandmeyer reactions) .

Biological Activity

2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H10ClN
  • Structural Features : The compound contains a biphenyl moiety with a chloro group and an amino group, linked through an ether bond.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • DNA Interaction : The compound may bind to DNA, potentially inhibiting replication and transcription processes. This could affect gene expression and contribute to its anticancer properties.

Anticancer Activity

Chloroaniline derivatives have been investigated for their anticancer properties. The potential mechanism involves the induction of apoptosis in cancer cells through modulation of cell signaling pathways.

The biochemical properties of this compound include:

PropertyDescription
SolubilityModerate solubility in organic solvents; limited in water
LipophilicityLipophilic nature allows accumulation in lipid-rich tissues
MetabolismPrimarily metabolized by cytochrome P450 enzymes

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial effects of chloroaniline derivatives, it was found that compounds with similar structures displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggests that this compound could exhibit comparable activity.

Study 2: Anticancer Evaluation

A recent evaluation of chlorinated anilines showed promising results in inhibiting the growth of various cancer cell lines. The study highlighted the importance of structural modifications for enhancing biological activity, indicating that further research on this compound could yield significant findings .

Q & A

Q. What are the key considerations for synthesizing 2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline with high purity?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions, such as Ullmann-type cross-coupling between biphenyl derivatives and halogenated anilines. Critical parameters include:

  • Catalyst selection : Copper(I) iodide or palladium-based catalysts for efficient coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove trace impurities .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
    Post-synthesis, HPLC or GC-MS is recommended to verify purity (>98%) and resolve residual byproducts like chlorinated biphenyl ethers .

Q. How can the molecular structure of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., biphenyl coupling and chloro-aniline orientation) .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally analogous compounds like 1-(4-chlorophenyl)-2-[4-hydroxyphenyl] derivatives .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 310.06) .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Light sensitivity : The biphenyl-ether linkage may undergo photodegradation; store in amber vials at -20°C .
  • Hydrolysis risk : The chloro-aniline group is susceptible to hydrolysis in aqueous environments, forming 3-chloroaniline derivatives .
  • Oxidative stability : Avoid exposure to strong oxidizers (e.g., H2_2O2_2), which can generate quinone-like byproducts .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate the compound’s potential as a kinase inhibitor?

  • Target selection : Prioritize kinases implicated in cancer (e.g., EGFR, VEGFR) based on structural analogs like 4-(1-substituted phenylvinyl)biphenyl derivatives .
  • Assay methodology :
    • In vitro kinase inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases .
    • Cellular efficacy : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HT-29) and compare IC50_{50} values to established inhibitors .
  • Structure-activity relationship (SAR) : Modify the chloro-aniline or biphenyl-ether moieties to assess impact on binding affinity .

Q. How do contradictory solubility data in polar vs. nonpolar solvents impact experimental design?

Discrepancies arise from solvent polarity and hydrogen-bonding capacity:

  • Polar solvents (e.g., DMSO) : Solubility >10 mM due to dipole interactions with the biphenyl-ether group .
  • Nonpolar solvents (e.g., hexane) : Poor solubility (<1 mM) due to hydrophobic shielding of the aniline group .
    Resolution strategies :
  • Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays.
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Q. What enzymatic pathways degrade this compound in environmental or metabolic studies?

  • Soil microbiota : Pseudomonas spp. hydrolyze biphenyl-ether bonds via carbamate hydrolases, releasing 3-chloroaniline (observed in analogous phenylcarbamate degradation) .
  • Mammalian metabolism : Cytochrome P450 enzymes may oxidize the biphenyl moiety, forming hydroxylated metabolites detectable via LC-MS/MS .
    Experimental validation :
  • Incubate with soil extracts or liver microsomes, then monitor degradation products using GC-MS or 19^{19}F-NMR (if fluorinated analogs are used) .

Q. How can researchers resolve discrepancies in reactivity data during substitution reactions?

Contradictory outcomes (e.g., varying yields in SNAr reactions) may stem from:

  • Steric hindrance : Bulky biphenyl groups reduce accessibility to the chloro-aniline’s para position .
  • Electronic effects : Electron-withdrawing substituents on the biphenyl ring alter reaction kinetics .
    Methodological adjustments :
  • Screen alternative catalysts (e.g., Pd/Cu bimetallic systems) to enhance regioselectivity .
  • Use computational DFT modeling to predict reactive sites and optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline
Reactant of Route 2
Reactant of Route 2
2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline

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